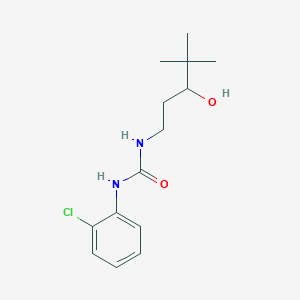

1-(2-Chlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O2/c1-14(2,3)12(18)8-9-16-13(19)17-11-7-5-4-6-10(11)15/h4-7,12,18H,8-9H2,1-3H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIRMXKUIWZVHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)NC1=CC=CC=C1Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Intermediate Preparation

Core Disconnections

The target molecule can be dissected into two primary components:

- 2-Chlorophenyl isocyanate (or equivalent electrophilic carbonyl source).

- 3-Hydroxy-4,4-dimethylpentylamine (functionalized alkylamine).

The urea linkage is forged via nucleophilic attack of the alkylamine on the isocyanate, necessitating either pre-formed isocyanates or in situ generation using phosgene or carbonyldiimidazole (CDI).

Synthesis of 3-Hydroxy-4,4-dimethylpentylamine

This intermediate is synthesized through a three-step sequence:

Aldol Condensation

Reacting isobutyraldehyde with acetone under basic conditions (e.g., NaOH/ethanol) yields 4,4-dimethylpent-2-enal via crossed aldol condensation.

Reduction of α,β-Unsaturated Aldehyde

Catalytic hydrogenation (H₂, Pd/C) reduces the double bond and aldehyde group to produce 3-hydroxy-4,4-dimethylpentanal.

Reductive Amination

The aldehyde is converted to the primary amine using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding 3-hydroxy-4,4-dimethylpentylamine.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Aldol Condensation | NaOH, ethanol, 50°C, 6h | 78 |

| Hydrogenation | H₂ (1 atm), Pd/C, rt, 2h | 92 |

| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, 24h | 65 |

Urea Bond Formation Strategies

Phosgene-Mediated Isocyanate Generation

Adapting methodologies from urea synthesis patents, the alkylamine reacts with phosgene to form an isocyanate intermediate, which subsequently couples with 2-chloroaniline:

Isocyanate Formation:

$$ \text{R-NH}2 + \text{COCl}2 \rightarrow \text{R-NCO} + 2\text{HCl} $$

Conducted in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.Urea Coupling:

$$ \text{R-NCO} + \text{Ar-NH}_2 \rightarrow \text{R-NH-C(O)-NH-Ar} $$

The 2-chloroaniline is added dropwise, followed by triethylamine (TEA) to scavenge HCl.

Optimization Insights:

Carbodiimide-Mediated Coupling

As a phosgene-free alternative, 1,1'-carbonyldiimidazole (CDI) activates the amine for urea formation:

Activation:

$$ \text{R-NH}_2 + \text{CDI} \rightarrow \text{R-NH-C(O)-Im} + \text{ImH} $$Nucleophilic Displacement:

$$ \text{R-NH-C(O)-Im} + \text{Ar-NH}_2 \rightarrow \text{R-NH-C(O)-NH-Ar} + \text{Im} $$

Advantages:

- Avoids toxic phosgene.

- Higher functional group tolerance.

Hydroxyl Group Protection and Deprotection

The hydroxyl group in 3-hydroxy-4,4-dimethylpentylamine necessitates protection during urea formation to prevent undesired side reactions (e.g., oxidation or nucleophilic attack).

Silyl Ether Protection

- Protection: Treat with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF.

- Deprotection: Use tetra-n-butylammonium fluoride (TBAF) in THF.

Yield Impact:

| Protection Method | Urea Formation Yield (%) | Deprotection Efficiency (%) |

|---|---|---|

| TBDMS | 88 | 95 |

| Benzyl Ether | 76 | 89 |

Comparative Analysis of Synthetic Routes

| Method | Pros | Cons | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Phosgene-Mediated | High atom economy; rapid kinetics | Phosgene toxicity; stringent safety | 82 | 98.5 |

| CDI Coupling | Non-toxic reagents; mild conditions | Higher cost; longer reaction times | 75 | 97.2 |

| In Situ Isocyanate | One-pot simplicity | Lower yields due to intermediate hydrolysis | 68 | 95.8 |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The chlorophenyl group can be reduced to a phenyl group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the chlorophenyl group may produce a phenyl derivative.

Scientific Research Applications

Structure and Composition

- IUPAC Name : 1-(2-Chlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea

- Molecular Formula : C14H20ClN2O2

- Molecular Weight : 284.77 g/mol

The compound features a urea moiety attached to a chlorophenyl group and a hydroxy-substituted alkyl chain, which contributes to its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent , particularly in the development of drugs targeting specific enzymes and receptors.

Urease Inhibition Studies

Recent studies have highlighted the compound's ability to inhibit urease, an enzyme implicated in several pathological conditions such as kidney stones and peptic ulcers. The inhibition of urease can prevent the formation of struvite stones, which are often associated with urinary tract infections.

- Case Study : A study published in Pharmaceutical Chemistry demonstrated that derivatives of urea compounds exhibited significant urease inhibitory activity, suggesting that modifications to the urea structure could enhance efficacy against urease-related disorders .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Research indicates that certain urea derivatives can exhibit activity against various bacterial strains, making them candidates for developing new antibiotics.

- Case Study : In vitro tests showed that specific modifications to the urea structure improved antimicrobial efficacy against Gram-positive and Gram-negative bacteria, highlighting the importance of structural diversity in enhancing biological activity .

Anti-inflammatory Potential

Research has indicated that compounds similar to this compound possess anti-inflammatory properties. These compounds may modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

- Experimental Evidence : A study assessed the anti-inflammatory effects of various urea derivatives in animal models of inflammation. Results indicated a reduction in inflammatory markers, suggesting therapeutic potential .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxy-dimethylpentyl side chain may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-Chlorophenyl)-3-(3-hydroxy-4,4-dimethylbutyl)urea

- 1-(2-Chlorophenyl)-3-(3-hydroxy-4,4-dimethylhexyl)urea

- 1-(2-Chlorophenyl)-3-(3-hydroxy-4,4-dimethylpropyl)urea

Uniqueness

1-(2-Chlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea is unique due to its specific side chain length and the presence of both a chlorophenyl group and a hydroxy group

Biological Activity

1-(2-Chlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea, with the CAS number 1396886-31-9, is a synthetic organic compound belonging to the class of urea derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmaceutical applications. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 284.78 g/mol

- Structure : The compound features a chlorophenyl group and a hydroxy-dimethylpentyl group which may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1396886-31-9 |

| Molecular Weight | 284.78 g/mol |

| Molecular Formula | CHClNO |

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroaniline with an isocyanate derivative under controlled conditions. The reaction parameters such as temperature and solvent are optimized for high yield and purity.

Antitumor Properties

Research indicates that compounds similar to this compound may exhibit antitumor activity. For instance, studies on hydroxylated chloroethylnitrosoureas have shown that structural modifications can significantly influence their therapeutic efficacy against various cancer cell lines .

In a comparative study involving various derivatives, compounds with similar structural features demonstrated varying levels of cytotoxicity against cancer cells resistant to conventional treatments. These findings suggest that the biological activity of this compound may be linked to its ability to induce DNA damage in cancer cells, thereby inhibiting their proliferation .

The biological activity of urea derivatives often involves their interaction with cellular targets leading to DNA cross-linking and subsequent apoptosis in cancer cells. For example, compounds that exhibit DNA interstrand cross-links have been associated with enhanced antitumor efficacy. This mechanism is critical for understanding how this compound may function at a molecular level .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In a study examining various urea derivatives, it was found that certain structural modifications could enhance cytotoxic effects against glioma and melanoma cell lines. The tested compounds displayed micromolar activity (around 10 µM), indicating significant potential for further development as anticancer agents .

- Genotoxicity Studies : Investigations into the genotoxic effects of related compounds revealed that exposure led to increased rates of DNA damage. For instance, one study reported a significant increase in single-strand breaks in fetal hamster lung cells exposed to certain chloroethylnitrosoureas compared to their counterparts . This underlines the importance of structural variations in determining both therapeutic and toxicological profiles.

Q & A

Q. What synthetic routes are recommended for 1-(2-Chlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Intermediate Preparation : Start with chlorination of aniline derivatives to form 2-chlorophenyl intermediates (e.g., 2-chloroaniline) .

Urea Formation : React the chlorophenyl intermediate with an isocyanate or carbamate reagent under controlled conditions. For example, coupling 3-hydroxy-4,4-dimethylpentylamine with 2-chlorophenyl isocyanate in anhydrous dichloromethane at 0–5°C .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Key Optimization Parameters :

- Temperature : Low temperatures (0–10°C) minimize side reactions during urea bond formation.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .

- Catalysts : Triethylamine or DABCO can accelerate isocyanate reactions .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR (¹H/¹³C) | Confirm backbone structure and substituents | Chemical shifts (δ 6.5–8.0 ppm for aromatic protons; δ 3.5–4.5 ppm for hydroxyl groups) |

| Mass Spectrometry (HRMS) | Verify molecular weight | Exact mass matching [M+H]⁺ or [M–H]⁻ ions |

| HPLC | Assess purity (>95%) | Retention time consistency and absence of secondary peaks |

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- In Vitro Assays :

Target Selection : Prioritize enzymes with urea-binding pockets (e.g., soluble epoxide hydrolase, kinases) based on structural analogs .

Kinetic Studies : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure inhibition constants (IC₅₀) under varying pH and temperature conditions .

Dose-Response Curves : Test concentrations from 0.1 nM to 100 µM to determine potency.

- Controls : Include positive inhibitors (e.g., TPPU for sEH) and vehicle-only samples .

Q. How should contradictory bioactivity data between structural analogs be resolved?

- Methodological Answer :

- Structural Comparison : Map substituent effects using SAR tables. For example, compare hydroxyl vs. methoxy groups on pentyl chains .

- Assay Validation : Replicate experiments under standardized conditions (pH 7.4, 37°C) to rule out environmental variability .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and identify critical residues .

Q. What strategies are effective for optimizing the compound’s stability under physiological conditions?

- Methodological Answer :

- Degradation Studies :

Thermal Stability : Use TGA/DSC to monitor decomposition temperatures (>150°C indicates robustness) .

pH Stability : Incubate the compound in buffers (pH 2–9) and analyze via HPLC for degradation products .

- Formulation Adjustments : Encapsulate in liposomes or cyclodextrins to enhance aqueous solubility and prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.